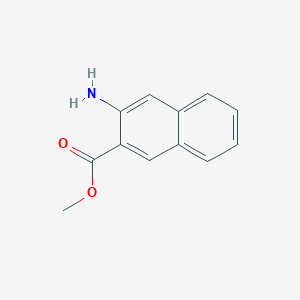

methyl 3-amino-2-naphthoate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 3-aminonaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMQTPBEFHEYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499568 | |

| Record name | Methyl 3-aminonaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21597-54-6 | |

| Record name | Methyl 3-amino-2-naphthalenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21597-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-aminonaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Strategies for Methyl 3 Amino 2 Naphthoate and Its Precursors

Conventional Esterification and Amidation Pathways

The construction of the methyl 3-amino-2-naphthoate framework often relies on well-established esterification and amidation reactions. These methods typically involve the modification of a pre-existing naphthalene (B1677914) core bearing either a carboxylic acid or an amino group.

Esterification of 3-Amino-2-Naphthoic Acid

A primary and straightforward route to this compound is the direct esterification of 3-amino-2-naphthoic acid. This reaction is typically achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, and heating the mixture under reflux. smolecule.com This process converts the carboxylic acid group into a methyl ester while leaving the amino group intact.

The precursor, 3-amino-2-naphthoic acid, can be synthesized from 3-hydroxy-2-naphthoic acid. drugfuture.com This transformation involves heating 3-hydroxy-2-naphthoic acid with ammonia (B1221849) under pressure in the presence of catalysts like zinc chloride. The reaction is typically carried out at elevated temperatures, and the product is purified through recrystallization. chemicalbook.com

Table 1: Synthesis of 3-Amino-2-Naphthoic Acid from 3-Hydroxy-2-Naphthoic Acid

| Reactant | Reagent | Catalyst | Temperature | Pressure | Yield |

| 3-Hydroxy-2-naphthoic acid | Ammonia (25-28%) | Zinc Chloride | 195°C | 1.38-2.75 MPa | 69.6% (total) |

| Data sourced from ChemicalBook. chemicalbook.com |

Derivatization of Amino and Carboxylate Functionalities

The amino and carboxylate groups of this compound and its precursors offer sites for various derivatization reactions, allowing for the synthesis of a wide range of analogs.

The amino group can act as a nucleophile, enabling reactions with various electrophiles. smolecule.com For instance, the amino group can be acylated to form amides. A notable example is the synthesis of methyl 3-(N-bromoacetylamino)-2-naphthoate, which involves the reaction of this compound with bromoacetyl bromide. researchgate.net This derivatization can be a precursor for further synthetic transformations.

The carboxylate group, or its corresponding acid, can be converted into amides by reacting with an amine. This often requires activation of the carboxylic acid, for example, by converting it to an acid chloride. This approach is used in the synthesis of N-substituted 3-hydroxy-2-naphthamide (B1585262) derivatives, where the hydroxyl group is first protected before the carboxyl group is chlorinated and subsequently reacted with an amine. google.com

Regioselective Functionalization of the Naphthalene Ring System

Introducing substituents at specific positions on the naphthalene ring is crucial for tuning the properties of the final molecule. Regioselective functionalization techniques allow for the precise introduction of halogens and hydroxyl groups, which can then be used as handles for further transformations.

Introduction of Halogenated Moieties

Halogenated derivatives of naphthoic acids are valuable intermediates in organic synthesis. For instance, 3-fluoro-, 3-chloro-, and 3-bromo-2-naphthoic acids can be prepared through the halogenation of precursor molecules. lookchem.com These halogenated naphthoic acids can then be esterified to yield the corresponding methyl esters.

Another strategy involves the direct iodination of naphthalene derivatives. While not specific to the 3-amino-2-naphthoate system, methods for the direct iodination of naphthalene rings using iodine or iodine monochloride exist. smolecule.com Halogen exchange reactions can also be employed to replace one halogen with another, for example, substituting a bromine atom with iodine. smolecule.com Decarboxylative halogenation presents another route, where a carboxylic acid is cleaved and replaced by a halogen, though this can sometimes lead to polyhalogenated products with electron-rich substrates like naphthoic acid. acs.org

Synthesis of Hydroxy-Substituted Naphthoates for Further Transformations

Hydroxy-substituted naphthoates are key precursors for a variety of derivatives, including the target molecule, this compound. The synthesis of these hydroxy derivatives can be achieved through several methods. One common industrial process is the Kolbe-Schmidt reaction, which involves the reaction of a potassium naphtholate with carbon dioxide. google.com This process can yield a mixture of isomers, including 3-hydroxy-2-naphthoic acid. google.com

Once obtained, the hydroxy-substituted naphthoic acid can be esterified to the corresponding methyl ester, such as methyl 3-hydroxy-2-naphthoate. google.com This intermediate can then be converted to this compound through amination, as previously described.

Table 2: Physical Properties of a Key Hydroxy Intermediate

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methyl 3-hydroxy-2-naphthoate | 883-99-8 | HOC10H6CO2CH3 | 202.21 | 73-75 | 205-207 |

| Data sourced from Sigma-Aldrich. sigmaaldrich.com |

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in improving the efficiency and selectivity of the synthesis of this compound and its precursors. As mentioned earlier, the synthesis of the precursor 3-amino-2-naphthoic acid from 3-hydroxy-2-naphthoic acid utilizes catalysts such as zinc chloride, zinc oxide, or zinc carbonate.

In the context of derivatization, various catalysts are employed. For example, the synthesis of amidoalkyl naphthols, which are structurally related to the target molecule, can be catalyzed by silver-titanium dioxide nanocomposites or magnetite-supported montmorillonite. bohrium.com While not directly applied to this compound in the provided sources, these catalytic systems highlight the potential for developing more efficient and environmentally friendly synthetic routes. The use of organocatalysts, such as p-toluenesulfonic acid, has also been reported in the synthesis of related naphthol derivatives. bohrium.com

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a powerful tool for achieving high selectivity in the synthesis of complex molecules derived from naphthoates. savemyexams.com Transition metal complexes, particularly those of palladium and copper, are prominent in this field.

One notable application is the enantioselective oxidative coupling of methyl 3-hydroxy-2-naphthoate . This reaction can be catalyzed by in situ generated copper complexes with chiral ligands like mono-N-alkylated octahydrobinaphthyl-2,2'-diamine (H8-BINAM). The use of a diamine ligand with an N-(3-pentyl) group has been shown to yield high enantioselectivity in the formation of the corresponding binaphthol derivative. researchgate.net The mechanism is believed to involve the complexation of the catalyst with the ester group at the C3 position of the 2-naphthol (B1666908), which is often crucial for the success of the transformation. researchgate.net

Palladium-catalyzed reactions are also pivotal. While direct amination of 3-hydroxy-2-naphthoic acid can be challenging, related transformations highlight the potential of palladium catalysis. For instance, Pd(II)-catalyzed ortho-C-H activation and arylation of phenol (B47542) esters have been established, demonstrating the capability of an acyloxy group to direct palladium insertion into a C-H bond. acs.org This strategy, using a Pd(OAc)₂ catalyst with additives like HOTf, provides a pathway to 2-arylphenol derivatives under mild conditions. acs.org Although not a direct synthesis of this compound, it showcases a selective transformation on a similar substrate.

Furthermore, palladium-peptide complexes have emerged as effective homogeneous catalysts for various transformations, underscoring the potential for bio-inspired catalytic systems. nih.gov The ability of transition element ions to exist in multiple stable oxidation states allows them to effectively catalyze redox reactions by acting as both oxidizing and reducing agents. savemyexams.com

Table 1: Examples of Homogeneous Catalysis in the Transformation of Naphthoate Derivatives

| Precursor | Catalyst System | Reaction Type | Product Type | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Methyl 3-hydroxy-2-naphthoate | Cu complex with mono-N-alkylated (H8-BINAM) ligand | Enantioselective oxidative coupling | Axially chiral binaphthol derivative | High enantioselectivity achieved with specific chiral diamine ligands. | researchgate.net |

| Phenol esters (general) | Pd(OAc)₂ / HOTf | Ortho-C-H activation / Arylation | 2-Arylphenol derivatives | Acyloxy group acts as a directing group for C-H activation. | acs.org |

| 1-Naphthol (B170400) | Pd/C with hydrazine (B178648) and TFA | Hydrodeoxygenation and Amination | Naphthylamine | Pd/C can act as a homogeneous catalyst in the presence of specific reagents. | acs.orgnih.gov |

Heterogeneous Catalysis for Enhanced Efficiency

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of ease of separation, reusability, and improved stability, contributing to more efficient and sustainable chemical processes.

A notable example is the use of a copper(II) complex, [Cu(3-hydroxy-2-naphtoate)₂]·4H₂O , as a reusable heterogeneous catalyst. This complex has demonstrated high catalytic activity in the synthesis of polyhydroquinoline and 2,3-dihydroquinazoline-4(1H)-one derivatives under solvent-free conditions. The catalyst was reported to be reusable for up to three runs with considerable activity. inorgchemres.org

Another approach involves the use of metal-oxide nanocomposites. An Ag-TiO₂ nanocomposite has been employed as an efficient and reusable heterogeneous catalyst for the three-component synthesis of 1-amidoalkyl-2-naphthols from aldehydes, β-naphthol, and amides under solvent-free conditions at 110°C. bohrium.com This demonstrates the potential for creating related amino-functionalized naphthol derivatives using heterogeneous systems.

Furthermore, palladium on carbon (Pd/C) has been utilized as a versatile heterogeneous catalyst for the transformation of naphthols. In the presence of hydrazine and trifluoroacetic acid (TFA), Pd/C can catalyze the hydrodeoxygenation and subsequent amination of 1-naphthol to yield naphthylamine. acs.orgnih.gov This reaction highlights a pathway for introducing an amino group onto the naphthalene ring system using a robust heterogeneous catalyst.

Table 2: Examples of Heterogeneous Catalysis in the Synthesis of Naphthoate Derivatives and Analogs

| Catalyst | Precursor(s) | Reaction Type | Product | Key Features | Reference(s) |

|---|---|---|---|---|---|

| [Cu(3-hydroxy-2-naphtoate)₂]·4H₂O | Aromatic aldehydes, active methylene (B1212753) compounds, ammonium (B1175870) acetate (B1210297) or 2-aminobenzamide | Hantzsch polyhydroquinoline synthesis or quinazolinone synthesis | Polyhydroquinolines or 2,3-dihydroquinazoline-4(1H)-ones | Reusable, solvent-free conditions, good to high yields. | inorgchemres.org |

| Ag-TiO₂ nanocomposite | Aldehydes, β-naphthol, urea/benzamide | Three-component synthesis | 1-Amidoalkyl-2-naphthols | Reusable catalyst, solvent-free conditions. | bohrium.com |

| Pd/C | 1-Naphthol, hydrazine, TFA | Hydrodeoxygenation / Amination | Naphthylamine | Commercial catalyst, potential for amination of naphthols. | acs.orgnih.gov |

Green Chemistry Principles and Sustainable Synthesis of Naphthoate Systems

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and related compounds, aiming to reduce environmental impact through the use of safer solvents, alternative energy sources, and renewable feedstocks.

Solvent-Free and Catalyst-Free Reaction Conditions

Performing reactions under solvent-free conditions minimizes the use of volatile organic compounds, reducing waste and environmental pollution. Several synthetic methods for naphthoate derivatives and related structures have been developed that operate without a solvent.

For instance, the synthesis of various heterocyclic compounds using 3-hydroxy-2-naphthoic acid as a precursor can be achieved with a reusable heterogeneous copper catalyst under solvent-free conditions. inorgchemres.org Additionally, a solvent-free condensation of 3-amino-2-naphthoic acid with formamide (B127407) has been reported to produce an intermediate for further synthesis. nih.gov The Cannizzaro reaction of α-naphthaldehyde, a related naphthalene derivative, has also been successfully conducted under solvent-free conditions by heating with powdered potassium hydroxide (B78521) to yield 1-naphthoic acid and 1-naphthalenemethanol. acs.org

Mechanochemistry, specifically high-speed ball milling, offers another avenue for solvent-free esterification. The esterification of 2-naphthoic acid has been achieved at room temperature by milling with an alcohol in the presence of I₂ and KH₂PO₂ or KI and P(OEt)₃, yielding the corresponding ester in good yields within minutes. nih.gov In some cases, even catalyst-free conditions can be achieved. For example, the synthesis of certain thiocarbamidonaphthols has been reported under solvent-free conditions using natural fruit juices, which act as biodegradable catalysts. orientjchem.org

Microwave and Ultrasound-Assisted Synthesis Protocols

The use of alternative energy sources like microwave irradiation and ultrasound can significantly accelerate reaction rates, improve yields, and lead to cleaner reactions compared to conventional heating methods.

Microwave-assisted synthesis has been effectively applied to the preparation of various naphthoate and naphthamide derivatives. For example, the synthesis of ethyl 4-acetoxy-6,8-dimethoxy-2-naphthoate was achieved by microwave irradiation of the corresponding hydroxy-naphthoate with sodium acetate and acetic anhydride (B1165640) for 10 minutes at 130°C. nih.govacs.org Similarly, the synthesis of new Schiff bases containing a 1,2,4-triazole (B32235) linked to a naphthalene moiety was accomplished in 4-7 minutes with yields of 82-92% under microwave irradiation, a significant improvement over the 20-25 hours required by conventional heating. researchgate.net

Ultrasound-assisted synthesis has also proven to be a valuable green technique. The synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives has been achieved through a one-pot, three-component reaction under ultrasonic irradiation in water. researchgate.net This method often leads to higher yields, shorter reaction times, and milder reaction conditions. researchgate.net While direct ultrasound-assisted synthesis of this compound is not widely reported, the successful application of this technique to related naphthoic acid and aminopyrazole precursors suggests its potential applicability. beilstein-journals.orgbeilstein-journals.org A combined microwave/ultrasonic approach has also been explored for the extraction of lignin (B12514952) to synthesize organometallic surfactants, where 1-hydroxy-2-naphthoic acid was formed at high temperatures under these conditions. researchgate.net

Table 3: Green Synthesis Protocols for Naphthoate Derivatives and Analogs

| Technique | Precursor(s) | Reagents/Conditions | Product | Key Advantages | Reference(s) |

|---|---|---|---|---|---|

| Solvent-Free | 2-Naphthoic acid, Ethanol | I₂ / KH₂PO₂, ball milling (20 min) | Ethyl 2-naphthoate | Room temperature, rapid, no solvent. | nih.gov |

| Solvent-Free | 3-Amino-2-naphthoic acid, Formamide | Heat | Intermediate for quinazolinone synthesis | No solvent required. | nih.gov |

| Microwave-Assisted | 4-Hydroxy-6,8-dimethoxy-2-naphthoic acid derivative | NaOAc, Ac₂O, 130°C, 10 min | Ethyl 4-acetoxy-6,8-dimethoxy-2-naphthoate | Reduced reaction time, high yield. | nih.govacs.org |

| Microwave-Assisted | 4-Amino-5-(naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol, etc. | Various aldehydes, 4-7 min | Schiff bases | Drastically reduced reaction time (hours to minutes), improved yields. | researchgate.net |

| Ultrasound-Assisted | Isatins, 4-hydroxycoumarin, 1H-pyrazol-5-amines | p-TSA, water, 60°C | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives | Use of water as solvent, high yields, shorter reaction times. | researchgate.netbeilstein-journals.org |

Utilization of Environmentally Benign Solvents and Renewable Resources

Replacing traditional volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. The synthesis of naphthoate derivatives is increasingly exploring the use of such solvents.

A chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid has been developed starting from sinapic acid, a renewable resource. This process utilizes a laccase-mediated dimerization and has been optimized in green solvents like Cyrene™. tandfonline.com

The use of renewable biopolymers is another promising strategy. Cellulose, an abundant and biodegradable polymer, has been modified with 1-naphthoic acid through an esterification reaction to create fluorescently labeled cellulose. This reaction is typically carried out in a pyridine (B92270) solvent system, but greener approaches using mechanochemistry are being explored. researchgate.netacs.org

Furthermore, simple and traditional methods for the synthesis of 3-amino-2-naphthoic acid have often utilized aqueous ammonia under pressure, with water being the primary solvent medium, which is an inherently green choice. orgsyn.orgchemicalbook.com The purification often involves crystallization from ethanol, a relatively benign solvent. orgsyn.orgchemicalbook.com

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Amino 2 Naphthoate

Nucleophilic and Electrophilic Reactivity of Amino and Ester Groups

The chemical behavior of methyl 3-amino-2-naphthoate is dominated by the interplay of its amino and ester functionalities. The amino group typically acts as a nucleophile, while the ester group provides a site for nucleophilic acyl substitution.

The primary amino group (-NH₂) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. It readily participates in reactions with various electrophiles.

Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides. For instance, acylation with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield the corresponding N-acetyl derivative, methyl 3-acetamido-2-naphthoate. Similar acylations are fundamental steps in the synthesis of more complex molecules. niscpr.res.in One documented example involves the synthesis of methyl 3-(N-bromoacetylamino)-2-naphthoate from this compound as an intermediate. researchgate.net

Alkylation: The amino group can also undergo alkylation with alkyl halides, such as methyl iodide, although over-alkylation can be a competing side reaction. pearson.com

The methyl ester group (-COOCH₃) is an electrophilic center susceptible to attack by nucleophiles.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-2-naphthoic acid, under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521), proceeds via a saponification mechanism. nih.gov

Transesterification: The methyl ester can be converted to other esters through transesterification. masterorganicchemistry.com This reaction is typically catalyzed by acids or bases and involves reacting the ester with an excess of another alcohol (e.g., ethanol) to exchange the alkoxy group. rsc.orgresearchgate.netrsc.org For example, platinum dioxide has been shown to be an effective catalyst for the transesterification of various methyl esters. rsc.orgrsc.org

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Reactivity Type | Reaction Example | Reagents | Product Type |

|---|---|---|---|---|

| Amino (-NH₂) | Nucleophilic | Acylation | Acetic Anhydride, Pyridine | N-acylated naphthoate |

| Amino (-NH₂) | Nucleophilic | Alkylation | Methyl Iodide | N-alkylated naphthoate |

| Ester (-COOCH₃) | Electrophilic | Hydrolysis | NaOH, H₂O | Naphthoic acid |

| Ester (-COOCH₃) | Electrophilic | Transesterification | Ethanol, Acid/Base catalyst | Ethyl naphthoate |

Cyclization Reactions and Heterocycle Formation

The juxtaposition of the amino and ester groups on the naphthalene (B1677914) scaffold makes this compound an excellent substrate for synthesizing fused heterocyclic systems.

Friedländer-Type Hetero-annulation Reactions for Fused Systems

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, typically catalyzed by acid or base, to produce a quinoline (B57606). wikipedia.orgjk-sci.comorganic-chemistry.org While this compound itself is not a ketone, its precursor, 3-amino-2-naphthoic acid, can be used in modified Friedländer reactions. For example, a one-pot, solvent-free reaction between 2,3,4,9-tetrahydrocarbazol-1-one and 3-amino-2-naphthoic acid in the presence of phosphorus oxychloride (POCl₃) yields chloro-substituted benzoquinoline-carbazole derivatives. core.ac.uk This demonstrates the utility of the 3-amino-naphthoic acid framework in constructing complex fused systems analogous to a Friedländer annulation. ijcce.ac.ir

Pericyclic Reactions, including [4+2] Cycloadditions

Pericyclic reactions, which proceed via a concerted cyclic transition state, are powerful tools in organic synthesis. acs.org The derivative of this compound, 3-amino-2-naphthoic acid, can serve as a precursor to the highly reactive intermediate 2,3-dehydronaphthalene (naphthalyne). This is achieved through diazotization of the amino group with a reagent like isoamyl nitrite, followed by in-situ decomposition. cdnsciencepub.com The generated naphthalyne can then act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). For instance, it has been trapped with dienes like tetraphenylcyclopentadienone (B147504) to form complex polycyclic aromatic compounds. cdnsciencepub.com A facile one-step approach to 3-cyano-2-azaanthracenes has also been reported via the [4+2] cycloaddition of in-situ generated 2,3-dehydronaphthalene with 5-cyano-1,2,4-triazines. researchgate.net

Synthesis of Benzoquinazolines and Related Polycyclic Compounds

This compound and its parent acid are key starting materials for the synthesis of benzo[g]quinazolines, a class of compounds with significant biological activity. A common and effective method involves the condensation of 3-amino-2-naphthoic acid with various isothiocyanates. semanticscholar.orgresearchgate.netnih.gov

The reaction typically proceeds by heating a mixture of 3-amino-2-naphthoic acid and an alkyl or aryl isothiocyanate in a solvent like dimethylformamide (DMF), often with a base such as triethylamine. semanticscholar.orgresearchgate.net This initially forms a thiourea (B124793) derivative, which then undergoes intramolecular cyclization and dehydration to yield the 2-thioxo-benzo[g]quinazolin-4(3H)-one core structure. zenodo.org These thioxo-derivatives can be further functionalized, for example, through S-alkylation or hydrazinolysis to introduce additional diversity. semanticscholar.org

Table 2: Synthesis of Benzo[g]quinazolines from 3-Amino-2-Naphthoic Acid

| Isothiocyanate Reactant | Base/Solvent | Reaction Conditions | Product |

|---|---|---|---|

| Ethyl isothiocyanate | Triethylamine/DMF | Reflux, 3-5 h | 3-Ethyl-2-thioxobenzo[g]quinazolin-4(3H)-one |

| Benzyl isothiocyanate | Triethylamine/DMF | Reflux, 3-5 h | 3-Benzyl-2-thioxobenzo[g]quinazolin-4(3H)-one |

| 4-Isothiocyanatobenzenesulfonamide | Triethylamine/Ethanol | Reflux, 2 h | 4-(2-Mercapto-4-oxobenzo[g]quinazolin-3(4H)-yl)benzenesulfonamide |

General Heterocyclic Synthesis Pathways

The reactivity of this compound extends to the synthesis of various other heterocyclic structures. The amino group can be transformed into other functionalities that then participate in cyclization reactions. For example, reduction of a nitro group in ethyl 6,7-dichloro-3-nitro-2-naphthoate with tin(II) chloride yields the corresponding 3-amino derivative, ethyl 3-amino-6,7-dichloro-2-naphthoate. acs.org This intermediate can then be used to construct fused imidazole (B134444) rings, leading to naphtho[2,3-d]imidazoles. acs.org The synthesis of these complex heterocyclic systems often involves sequential reactions, such as hydrolysis of the ester to the carboxylic acid, followed by ring closure with appropriate reagents. acs.org

Coupling and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. While this compound itself is not typically a direct substrate for these reactions, its halogenated derivatives are highly valuable. To participate in reactions like Suzuki, Heck, or Sonogashira couplings, a halogen (e.g., Br, I) or a triflate group must be introduced onto the naphthalene ring. mdpi.comgoogle.comorganic-chemistry.orgorganic-chemistry.org

The presence of the amino group can influence the course of these reactions. In some cases, the amino group may require protection (e.g., as an acetyl or Boc group) to prevent side reactions or catalyst deactivation. However, in other protocols, the free amino group is tolerated. researchgate.net

Suzuki-Miyaura Coupling: A halogenated this compound could be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form biaryl or vinyl-substituted naphthalenes. organic-chemistry.orgresearchgate.net The reactivity of halogenated pyrido[2,3-d]pyrimidines in Suzuki couplings has been extensively studied, providing a model for the potential reactivity of similar naphthoate systems. academie-sciences.fr

Heck Coupling: The reaction of a halogenated this compound with an alkene, catalyzed by palladium, would lead to the formation of a new carbon-carbon bond at the vinylic position. mdpi.comorganic-chemistry.org

Sonogashira Coupling: This reaction would involve the coupling of a halogenated this compound with a terminal alkyne, using a copper/palladium co-catalyst system, to synthesize alkynyl-substituted naphthalenes. The Sonogashira coupling is a well-established method for creating sp-sp² carbon-carbon bonds. smolecule.com

The specific position of halogenation on the naphthalene ring would be crucial for directing these coupling reactions to desired locations on the molecule.

Oxidative Biaryl Coupling Reactions of Naphthoate Derivatives

While direct oxidative coupling of this compound is not extensively documented, the reactivity of its close analogue, methyl 3-hydroxy-2-naphthoate, provides significant insight into the potential of this reaction class. The oxidative dimerization of 2-naphthol (B1666908) derivatives is a powerful strategy for the synthesis of axially chiral 1,1'-bi-2-naphthols (BINOLs), which are privileged ligands and auxiliaries in asymmetric synthesis. researchgate.net The ester group at the C3 position often acts as a crucial directing group, complexing with the metal catalyst to facilitate the reaction. encyclopedia.pub

The mechanism for these couplings can involve radical-radical coupling, heterolytic coupling, or a radical-anion pathway, with the latter being widely accepted. encyclopedia.pub Various transition metal complexes are employed to catalyze these transformations, with copper, iron, and vanadium being the most common. researchgate.netmdpi.com For instance, vanadium complexes with Schiff base ligands have been shown to be highly active catalysts for the enantioselective oxidative coupling of 2-naphthols, using oxygen as a green oxidant to produce chiral biaryls in high yields and stereoselectivity. researchgate.net Similarly, iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols has been achieved using an in-situ generated complex from Fe(ClO4)2 and a chiral bisquinolyldiamine ligand, yielding enantioenriched BINOLs. mdpi.com

Copper-catalyzed systems, often in conjunction with chiral diamine or prolinamine ligands, are also prevalent. rsc.orgresearchgate.net These reactions demonstrate that the naphthoate framework is highly amenable to oxidative C-C bond formation, suggesting that this compound could similarly undergo such couplings, likely with modified reactivity due to the electronic differences between the amino and hydroxyl groups.

Table 1: Catalytic Systems for Oxidative Coupling of 2-Naphthol Derivatives

| Metal Catalyst | Chiral Ligand/Auxiliary | Substrate Example | Yield (%) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| Vanadium Complex | Schiff base from (S)-tert-leucine | 2-Naphthols | Up to 100% | Up to 97% ee | researchgate.net |

| Fe(ClO4)2 | Bisquinolyldiamine | 3-Substituted 2-Naphthols | 51-88% | Up to 81:19 er | mdpi.com |

| CuCl | 5-cis-substituted prolinamine | Methyl 3-hydroxy-2-naphthoate | 91% | 61% ee (up to 87% with tert-butyl ester) | rsc.org |

| Cu(I) Complex | Mono-N-alkylated H8-BINAM | Methyl 3-hydroxy-2-naphthoate | High | High | researchgate.net |

| Cu(OH)Cl·TMEDA | Proline-derived diamines | 2-Naphthol derivatives | Good | Up to 78% ee | researchgate.net |

Amide Bond Formation and Peptide Conjugation Methodologies

The primary amine functionality of this compound makes it an ideal substrate for amide bond formation, a cornerstone reaction in organic and medicinal chemistry. This transformation allows for the conjugation of the naphthoate moiety to carboxylic acids, including amino acids and peptides. The fundamental principle involves the activation of a carboxylic acid, which then reacts with the nucleophilic amine of the naphthoate ester. researchgate.net

A vast array of coupling reagents has been developed to facilitate this process, minimizing side reactions like racemization and ensuring high yields. bachem.com These reagents typically fall into categories such as carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HBTU). bachem.comuantwerpen.be The process involves the in-situ formation of a highly reactive intermediate, such as an O-acylisourea or an activated ester, which is readily attacked by the amine. researchgate.netbachem.com In the context of peptide synthesis, the amino group of this compound would react with the activated C-terminus of a protected amino acid or peptide fragment. The presence of the naphthyl group can introduce valuable photophysical properties or steric constraints into the resulting peptide conjugate.

Table 2: Common Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Abbreviation | Key Feature |

|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Forms insoluble dicyclohexylurea (DCU) byproduct. |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Non-toxic alternative to the carcinogenic BOP reagent. bachem.com |

| Uronium Salts | 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate | HBTU | Widely used in solid-phase peptide synthesis (SPPS). researchgate.net |

| Triazine Derivatives | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | CDMT | Activates carboxylic acid via a reactive triazine ester. researchgate.net |

Metal-Mediated Transformations and Organometallic Chemistry

The aromatic core and heteroatom substituents of this compound make it a versatile participant in organometallic chemistry, both as a substrate for catalytic functionalization and as a ligand for metal ions.

Palladation and Related C-X Activation Processes

Palladium-catalyzed reactions are powerful tools for the functionalization of aromatic C-H bonds. rsc.org The naphthalene core of this compound is susceptible to such transformations, where the amino and/or ester groups can act as directing groups, guiding the palladium catalyst to a specific C-H bond for activation. This process, often proceeding through a concerted metalation-deprotonation (CMD) mechanism, forms a palladacycle intermediate that can subsequently react with a coupling partner. acs.org

While specific palladation of this compound is not detailed in the provided sources, related transformations on naphthoic acid derivatives highlight the potential. For example, a challenging intramolecular Mizoroki-Heck reaction of naphthoic acid derivatives has been achieved, leading to dearomatization and the formation of complex spirooxindoles. snnu.edu.cn Such palladium-catalyzed processes, which can involve migratory insertion of alkenes, alkynes, or carbenes into a Pd-C bond, enable the functionalization of otherwise inert C-H bonds. researchgate.net Given the presence of directing groups and multiple C-H bonds on its naphthalene ring, this compound is a promising candidate for developing novel C-H activation and functionalization methodologies.

Complexation with Transition Metal Ions

The amino and ester moieties of this compound provide two potential coordination sites (the nitrogen of the amine and the carbonyl oxygen of the ester), allowing it to act as a bidentate ligand for transition metal ions. The broader class of naphthoic acid derivatives is well-known for forming stable complexes with a variety of metals. researchgate.netnih.gov

For example, 3-amino-2-naphthoic acid, a closely related compound, can be condensed with aldehydes to form Schiff base ligands that readily coordinate with metals like Cu(II) to form one-dimensional coordination polymers. clarku.edu In such a complex, the copper ions are coordinated in a tridentate fashion by the deprotonated carboxylate oxygen, the imine nitrogen, and a hydroxyl oxygen. clarku.edu Other studies have reported the synthesis and characterization of complexes of Co(II), Ni(II), and Cu(II) with ligands derived from 1-hydroxy-2-naphthoic acid. asianpubs.org These studies show that nickel and cobalt complexes often adopt an octahedral geometry, while copper(II) complexes tend to be square-planar. asianpubs.org The resulting metal complexes often exhibit interesting magnetic, electronic, or catalytic properties. researchgate.netclarku.edu

Table 3: Transition Metal Complexation with Naphthoate-Type Ligands

| Ligand Source | Metal Ion(s) | Observed Geometry | Reference |

|---|---|---|---|

| Schiff base of 3-amino-2-naphthoic acid | Cu(II) | Distorted Square Planar | clarku.edu |

| 3-Hydroxy-2-naphthoic acid | Mn(II), Fe(II), Co(II), Ni(II) | Isostructural (likely octahedral) | researchgate.net |

| 1-Hydroxy-2-naphthoic acid derivative | Co(II), Ni(II) | Octahedral | asianpubs.org |

| 1-Hydroxy-2-naphthoic acid derivative | Cu(II) | Square-Planar | asianpubs.org |

| Azo dye of 2-hydroxy-3-naphthoic acid | Fe(III), Co(III), Ni(II), Cu(II), Zn(II) | Varies | tandfonline.com |

Design, Synthesis, and Exploration of Advanced Methyl 3 Amino 2 Naphthoate Derivatives

Naphthalene-Based Amino Acid and Peptide Conjugates

The conjugation of methyl 3-amino-2-naphthoate and its parent acid, 3-amino-2-naphthoic acid, with amino acids and peptides has yielded a variety of functional molecules with potential applications in medicinal chemistry and materials science. The inherent biocompatibility of amino acids makes them ideal partners for creating novel structures with tailored properties.

Researchers have successfully synthesized naphthoquinone amino acid derivatives to act as proteasome inhibitors. nih.gov In these syntheses, Fmoc-protected amino acids are condensed with mono-protected diaminic spacers using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimmide (WSC) and N-hydroxybenzotriazole (HOBt). nih.gov Following Fmoc deprotection, the resulting amine is acylated with moieties such as α-naphthoic acid. nih.gov This modular approach allows for the creation of a library of compounds with varying amino acid side chains and linker lengths.

Another area of interest is the development of peptide-based hydrogelators. While not directly using this compound, the principles of using aromatic moieties like naphthalene (B1677914) to induce self-assembly are relevant. For instance, capping dipeptides with groups like 9-anthracenemethoxycarbonyl (Amoc) has been shown to create thixotropic hydrogels. nih.gov The aromatic groups facilitate π-π stacking interactions, which are crucial for the formation of the gel network. nih.gov

The synthesis of these conjugates often involves standard peptide coupling techniques. For example, the carboxylic acid of the naphthoic acid derivative can be activated and then reacted with the amino group of an amino acid or peptide. Conversely, the amino group on the naphthalene ring can be acylated by an amino acid's activated carboxyl group.

Table 1: Examples of Naphthalene-Amino Acid/Peptide Conjugation Strategies

| Naphthalene Derivative | Amino Acid/Peptide | Coupling Strategy | Resulting Conjugate | Potential Application |

| 3-Amino-2-naphthoic acid | Various L-amino acids | Amide bond formation via WSC/HOBt | Naphthoquinone amino acid derivatives | Proteasome inhibitors nih.gov |

| α-Naphthoic acid | Fmoc-protected amino acids with diamine spacers | Acylation after Fmoc deprotection | N-acylated amino acid derivatives | Bioactive molecules nih.gov |

| 9-Anthracenemethoxycarbonyl (Amoc) | Dipeptides (e.g., Phe, Tyr, Ile) | N-terminal capping | Amoc-dipeptides | Thixotropic hydrogels nih.gov |

Fluorescent Probes and Imaging Agents

The inherent fluorescence of the naphthalene ring system makes this compound and its derivatives excellent candidates for the development of fluorescent probes and imaging agents. These molecules can be designed to exhibit changes in their fluorescence properties upon interaction with specific analytes or changes in their environment.

A "turn-on" fluorescent probe based on 3-amino-2-naphthoic acid has been developed for the selective and sensitive detection of the cyanate (B1221674) anion (CNO⁻), a biomarker for diseases like chronic kidney disease. nih.gov This probe exhibits weak fluorescence on its own but shows a significant, up to 9-fold, enhancement of green fluorescence upon reaction with CNO⁻. nih.gov The probe has demonstrated high selectivity and a low detection limit of 260 nM, and has been successfully used to measure cyanate levels in real samples, including tap water, human urine, and serum. nih.gov

Derivatives of 2-naphthoic acid have also been explored for creating fluorescent molecular probes for the P2Y₁₄ receptor, a target for various diseases. acs.org By functionalizing the naphthoic acid scaffold with an amino group, researchers were able to attach a fluorophore. acs.org These fluorescent conjugates have shown high affinity and selectivity for the receptor, making them valuable tools for studying its pharmacology. acs.org

Table 2: Characteristics of Naphthoate-Based Fluorescent Probes

| Probe Base | Target Analyte | Sensing Mechanism | Fluorescence Change | Detection Limit | Reference |

| 3-Amino-2-naphthoic acid | Cyanate (CNO⁻) | Reaction with CNO⁻ | "Turn-on" green fluorescence | 260 nM | nih.gov |

| 2-Naphthoic acid derivative | P2Y₁₄ Receptor | Binding to receptor | Not specified | Not specified | acs.org |

Supramolecular Host Systems Incorporating Naphthoate Moieties

The planar and aromatic nature of the naphthalene ring makes it an attractive component for the construction of supramolecular host systems. These hosts can encapsulate guest molecules through non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces.

While direct use of this compound in complex host systems is not extensively documented, the principles of using naphthoate moieties are well-established. For example, molecular "tweezers" and "clips" have been designed to bind small aromatic molecules. pageplace.de These hosts often feature two aromatic arms connected by a spacer, creating a cavity that can accommodate a guest. The inclusion of functional groups, such as carboxylates, can enhance binding through hydrogen bonding or electrostatic interactions. pageplace.denih.gov

The study of host-guest inclusion complexes is a fundamental aspect of supramolecular chemistry. researchgate.net The formation of these complexes is a dynamic process, and the strength of the binding is influenced by the solvent and the complementary nature of the host and guest. researchgate.net Naphthalene itself is a classic guest molecule for hosts like cyclodextrins. researchgate.net

In the context of chemomechanical polymers, naphthoic acid has been used as a component that can interact with effector molecules like amino acids, leading to changes in the polymer's volume. nih.gov These interactions can involve cation-π interactions and the formation of salt bridges between the carboxylate of the naphthoate and amino groups of the effector. nih.gov

Ionic Liquids Derived from Naphthoic Acid Anions

Ionic liquids (ILs) are salts with melting points below 100°C, and they have gained attention as "green" solvents and functional materials. frontiersin.orgconicet.gov.ar The properties of an ionic liquid can be tuned by changing the cation and anion. Naphthoic acid and its derivatives can be used to create novel anions for task-specific ionic liquids.

Researchers have synthesized ionic liquids based on the 3-hydroxy-2-naphthoate anion. frontiersin.orgacs.org For example, trihexyltetradecylphosphonium (B14245789) 3-hydroxy-2-naphthoate ([P₆₆₆₁₄][HNA]) has been synthesized through a deprotonation-metathesis reaction. frontiersin.org This involves deprotonating 3-hydroxy-2-naphthoic acid with a base like potassium hydroxide (B78521), followed by a metathesis reaction with a cation precursor such as trihexyltetradecylphosphonium chloride. frontiersin.org

These naphthoate-based ionic liquids have shown promise in the extraction of heavy metals and rare earth elements from aqueous solutions. frontiersin.orgmdpi.com The [P₆₆₆₁₄][HNA] ionic liquid has been used for the extraction of Ag(I) and Cu(II) from saline waters. conicet.gov.ar The choice of the cation and the functional groups on the naphthoate anion can significantly influence the extraction efficiency and selectivity of the ionic liquid.

The aggregation behavior of surface-active ionic liquids with naphthoate counterions has also been investigated. For instance, n-dodecyl-n-methylmorpholinium 3-hydroxy-2-naphthoate ([C₁₂mmor][3-h-2-n]) was synthesized and its micellar properties were studied. acs.org It was found that the incorporation of aromatic counterions like 3-hydroxy-2-naphthoate leads to excellent micellization properties. acs.org

Table 3: Examples of Ionic Liquids with Naphthoate Anions

| Anion | Cation | Synthesis Route | Application | Reference |

| 3-Hydroxy-2-naphthoate | Trihexyltetradecylphosphonium ([P₆₆₆₁₄]⁺) | Deprotonation-metathesis | Extraction of heavy metals frontiersin.orgconicet.gov.ar | frontiersin.orgconicet.gov.ar |

| 3-Hydroxy-2-naphthoate | Methyltrioctylphosphonium ([P₁₈₈₈]⁺) | Deprotonation-metathesis | Extraction of heavy metals frontiersin.org | frontiersin.org |

| 3-Hydroxy-2-naphthoate | Methyltrioctylammonium ([N₁₈₈₈]⁺) | Deprotonation-metathesis | Extraction of heavy metals frontiersin.org | frontiersin.org |

| 3-Hydroxy-2-naphthoate | n-Dodecyl-n-methylmorpholinium ([C₁₂mmor]⁺) | Not specified | Surface-active ionic liquid acs.org | acs.org |

Structurally Modified Naphthoate Analogs for Specific Applications

The core structure of this compound can be extensively modified to create analogs with specific functionalities for targeted applications. These modifications can involve the introduction of various substituents onto the naphthalene ring or alterations to the amino and ester groups.

For instance, structure-based drug design has been used to develop 1-hydroxy-2-naphthoate-based inhibitors of the Mcl-1 oncoprotein, a target in cancer therapy. nih.gov By designing molecules that can form a salt bridge with a specific arginine residue and interact with hydrophobic pockets in the protein, potent and selective inhibitors have been created. nih.gov This work highlights how the naphthoate scaffold can be used as a platform for developing new therapeutic agents.

In the field of neuroscience, derivatives of 2-naphthoic acid have been investigated as allosteric modulators of NMDA receptors. nih.gov The addition of amino and hydroxyl groups to the 2-naphthoic acid nucleus was found to increase inhibitory activity. nih.gov Further modifications with halogens and phenyl groups led to the identification of potent inhibitors, demonstrating how systematic structural changes can be used to tune the pharmacological profile of these compounds. nih.gov

The synthesis of these analogs often starts from a simple naphthoic acid derivative. For example, methyl 3-(N-bromoacetylamino)-2-naphthoate can be synthesized from 3-amino-2-naphthoic acid by first esterifying the carboxylic acid to form this compound, followed by acylation of the amino group with bromoacetyl bromide. researchgate.net This intermediate can then be used to build more complex molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of methyl 3-amino-2-naphthoate reveals the disposition of all hydrogen atoms within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) core, the protons of the ester's methyl group, and the protons of the amine group.

The aromatic region typically displays a complex series of multiplets between 7.0 and 8.0 ppm, arising from the six protons on the naphthalene ring system. The specific chemical shifts and coupling patterns are dictated by the electronic effects of the amino (-NH₂) and methyl ester (-COOCH₃) substituents. The proton at the C1 position is expected to appear as a singlet, being isolated from other protons, while the remaining aromatic protons will exhibit coupling. The three protons of the methyl ester group are expected to appear as a sharp singlet, typically shifted downfield to approximately 3.9 ppm due to the deshielding effect of the adjacent oxygen atom. The two amine protons generally produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (Naphthalene Ring) | 7.0 - 8.0 | Multiplet (m) |

| Amine (-NH₂) | Variable (e.g., 4.0 - 5.0) | Broad Singlet (br s) |

Note: The data presented in this table is predictive, based on established chemical shift principles and analysis of structurally analogous compounds.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the molecule's carbon skeleton. For this compound, which possesses 12 carbon atoms, a spectrum showing 12 distinct signals is expected, assuming a solvent like CDCl₃ or DMSO-d₆ is used.

The spectrum is distinguished by a signal for the ester carbonyl carbon, which is significantly deshielded and appears in the 167-170 ppm region. The ten carbons of the naphthalene ring system resonate in the aromatic region, from approximately 108 to 150 ppm. The carbons directly bonded to the amino group (C3) and the ester group (C2) have characteristic shifts influenced by these substituents. The C3 carbon, attached to the nitrogen, is expected around 145-148 ppm, while the C2 carbon is found further upfield. The methyl carbon of the ester group is highly shielded and appears around 52 ppm.

Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | 167 - 170 |

| Aromatic C (Naphthalene Ring) | 108 - 150 |

Note: The data presented in this table is predictive, based on established chemical shift principles and analysis of structurally analogous compounds such as 3-amino-2-naphthoic acid and methyl 3-hydroxy-2-naphthoate. rsc.orgnih.govrsc.org

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. mnstate.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. emerypharma.com For this compound, a COSY spectrum would reveal correlations between the coupled protons within the naphthalene ring system, helping to trace the connectivity of the aromatic framework. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton singlet to the methyl carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a characteristic fingerprint based on its functional groups.

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is defined by the vibrational modes of its amine, ester, and aromatic components.

Key absorption bands include the symmetric and asymmetric N-H stretching vibrations of the primary amine group, which appear as two distinct peaks in the 3300-3500 cm⁻¹ region. The C=O stretching vibration of the ester functional group gives rise to a strong, sharp absorption band around 1700-1720 cm⁻¹. Aromatic C-H stretching is observed as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) contains numerous bands corresponding to aromatic C=C stretching, N-H bending, and C-O and C-N stretching vibrations.

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | Naphthalene Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl Group | 2850 - 2960 |

| C=O Stretch | Ester | 1700 - 1720 |

| C=C Stretch | Aromatic Ring | 1500 - 1620 |

| C-O Stretch | Ester | 1100 - 1300 |

Note: The data presented in this table is predictive, based on established group frequencies and analysis of structurally analogous compounds such as 3-amino-2-naphthoic acid. nih.govchemicalbook.comfrontiersin.org

Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that are symmetric and involve a change in the polarizability of the molecule tend to produce strong Raman signals.

For this compound, the symmetric stretching and "breathing" modes of the naphthalene ring system are expected to be prominent in the Raman spectrum. The C=O stretch of the ester is also observable, though it is typically less intense than in the corresponding FT-IR spectrum. In contrast, the polar N-H bonds of the amine group, which give strong signals in FT-IR, are expected to produce weak signals in the Raman spectrum.

Electronic Absorption and Emission Spectroscopy

The electronic behavior of this compound is elucidated through UV-Vis and fluorescence spectroscopy, which probe its electronic transitions and luminescent capabilities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The absorption of ultraviolet and visible light by this compound results in the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of a molecule provides a graphical representation of this light absorption, with the x-axis showing the wavelength and the y-axis representing absorbance. azooptics.com Key electronic transitions observed in organic molecules include σ → σ, n → σ, π → π, and n → π. matanginicollege.ac.inupi.edu For organic compounds, the most informative region of the UV spectrum is typically between 200 and 400 nm. libretexts.org

In molecules with conjugated systems, such as the naphthalene core of this compound, the π → π* transitions are of particular interest. matanginicollege.ac.in The presence of both an amino group (an auxochrome) and a methyl ester group on the naphthalene ring influences the energy of these transitions. upi.edu The amino group, with its lone pair of electrons, can participate in n → π* transitions. matanginicollege.ac.in The specific wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure. For instance, aromatic systems often exhibit two bands of moderate intensity (ε = 1,000 to 10,000) with λmax values above 200 nm. upi.edu The conjugation of the naphthalene ring system generally leads to absorption at longer wavelengths. matanginicollege.ac.in

Table 1: General UV-Vis Absorption Characteristics of Related Chromophores

| Chromophore Type | Typical λmax Range (nm) | Electronic Transition |

| Aromatic Systems | 250 - 280 | π → π |

| Carbonyl Compounds | 270 - 300 | n → π |

| Conjugated Dienes | 220 - 250 | π → π* |

This table provides a generalized overview based on common organic chromophores and is for illustrative purposes.

Fluorescence Spectroscopy for Luminescent Properties

Fluorescence spectroscopy reveals the luminescent properties of this compound. The related compound, 3-amino-2-naphthoic acid, has been utilized as a "turn-on" fluorescence probe. nih.gov Upon reaction, it exhibits a significant enhancement in fluorescence emission. nih.gov While weakly fluorescent on its own, its derivatives can display intense green fluorescence. nih.gov

The fluorescence properties of naphthalimide derivatives, which share the naphthalene core, are highly dependent on the substitution pattern on the naphthalene ring. um.edu.mt For instance, the position of an amino group can significantly influence the emission spectra and quantum yields. um.edu.mt In some cases, increasing alkyl substitution on the amino group can lead to a red-shift (a shift to longer wavelengths) in the emission band, accompanied by a decrease in emission intensity. um.edu.mt The study of related naphthol-styrylquinoline dyads has shown that the naphthol moiety can exhibit fluorescence that is quenched by energy transfer to another part of the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular formula of a compound. The molecular formula for this compound is C12H11NO2, corresponding to an average mass of 201.225 Da. chemspider.com HRMS provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. For example, in the analysis of related 3-hydroxy-2-naphthoate based ionic liquids, HRMS was used to confirm the presence of the 3-hydroxy-2-naphthoate anion by identifying its peak at 187 m/z. frontiersin.org This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Diffraction Techniques for Solid-State Structure

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in the solid state.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism

Powder X-ray Diffraction (PXRD) is a key technique for identifying crystalline phases and studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. americanpharmaceuticalreview.com Different polymorphs of a substance can have distinct physical properties. americanpharmaceuticalreview.com PXRD patterns, which are plots of diffraction intensity versus the diffraction angle (2θ), serve as a fingerprint for a specific crystalline phase. mdpi.com The presence of characteristic peaks at different positions in the PXRD pattern indicates different crystal lattice arrangements. researchgate.net This technique is widely used in pharmaceutical sciences to characterize and quantify different polymorphic forms of an active pharmaceutical ingredient (API). americanpharmaceuticalreview.com For instance, PXRD can be used to monitor phase transitions induced by temperature or to identify the presence of multiple phases in a sample. mdpi.comresearchgate.net

Thermal Analysis for Material Stability and Phase Transitions

Thermal analysis techniques are crucial in determining the stability and phase behavior of materials as a function of temperature. ardena.com For naphthalene derivatives, methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide essential insights into their thermal properties. ardena.combohrium.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. ardena.com This analysis helps identify the temperature at which a compound begins to decompose, revealing its thermal stability. When coupled with mass spectrometry (TGA-MS), it can also identify the molecules that are released during heating, such as water or solvents, which is useful for determining if a solid is a hydrate (B1144303) or solvate. ardena.com

Differential Scanning Calorimetry (DSC) is used to measure the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. researchgate.net It is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions. americanpharmaceuticalreview.commt.com For the related precursor compound, 3-amino-2-naphthoic acid, DSC is recommended to assess its thermal stability, with decomposition noted to occur near 215°C. The melting point for 3-amino-2-naphthoic acid is reported to be in the range of 212-215°C.

While specific TGA and DSC data for this compound is not extensively detailed in the available literature, the analysis of its parent acid provides a reference for the expected thermal behavior of the naphthalene core. The esterification from a carboxylic acid to a methyl ester can influence these properties, often resulting in a lower melting point and different decomposition profile.

Table 1: Thermal Properties of Related Naphthoic Acid Derivative

| Compound | Technique | Observation | Temperature (°C) |

|---|---|---|---|

| 3-Amino-2-naphthoic acid | Melting Point | Melts with decomposition | 212 - 215 |

Microscopic Characterization (e.g., Scanning Electron Microscopy) for Morphology

Microscopic techniques are vital for understanding the surface topography and morphology of a crystalline compound. Scanning Electron Microscopy (SEM) is a powerful method that uses a focused beam of electrons to generate images of a sample's surface. It provides detailed information about the shape, size, and texture of the particles.

The morphology of materials can significantly impact their physical properties and applications. For instance, in materials science and pharmaceutical development, particle shape and surface characteristics can influence factors like dissolution rate, flowability, and reactivity.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Amino-2-naphthoic acid |

Computational Chemistry and Theoretical Investigations of Methyl 3 Amino 2 Naphthoate Systems

Quantum Chemical Calculations (Density Functional Theory – DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the structural and electronic properties of molecules. These computational methods provide a theoretical framework to understand and predict molecular behavior, offering insights that complement experimental findings. For methyl 3-amino-2-naphthoate and its derivatives, DFT has been utilized to explore various aspects of their molecular characteristics.

Geometric Optimization and Conformational Analysis

Geometric optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process is crucial for understanding the molecule's preferred shape and how its structure influences its properties. For aromatic systems like naphthoic acid derivatives, DFT calculations with specific basis sets, such as B3LYP/6-31G, are employed to determine the most stable conformation by optimizing parameters like bond lengths and angles. researchgate.netresearchgate.net The presence of substituents can significantly impact the bond angles and lengths within the molecule. researchgate.net

Conformational analysis further explores the different spatial arrangements (conformers) of a molecule and their relative energies. In molecules with rotatable bonds, such as the ester and amino groups in this compound, multiple conformations can exist. For instance, in related systems, the orientation of functional groups relative to the aromatic ring can be influenced by subtle electronic and steric effects. mdpi.com Theoretical calculations help identify the most energetically favorable conformer, which is presumed to be the most populated and therefore most representative of the molecule's behavior. researchgate.net

Electronic Structure Analysis: Molecular Orbitals (FMOs) and Energy Gaps

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net This can lead to enhanced polarizability and a greater propensity for intramolecular charge transfer (ICT). researchgate.netnih.gov DFT calculations are widely used to compute the energies of the HOMO and LUMO and thus determine the energy gap. For example, studies on related naphthalene (B1677914) derivatives have shown how different substituents can modulate the FMO energies and, consequently, the reactivity and electronic transitions of the molecule. nih.govacs.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set |

|---|---|---|---|---|

| Naphthalene Derivative 1 | -5.89 | -1.12 | 4.77 | B3LYP/6-31G(d) |

| Naphthalene Derivative 2 | -6.02 | -1.34 | 4.68 | B3LYP/6-31G(d) |

| Naphthalene Derivative 3 | -5.75 | -1.56 | 4.19 | B3LYP/6-31G(d) |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of intramolecular charge transfer (ICT) and delocalization. researchgate.netuni-muenchen.de The stabilization energy (E(2)) associated with these donor-acceptor interactions is a key output of NBO analysis; a larger E(2) value indicates a more significant interaction and greater molecular stability. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π(C-C) | 58.4 | π-delocalization |

| π(C-C) | π(C-C) | 22.5 | π-conjugation |

| σ(C-H) | σ*(C-N) | 5.2 | Hyperconjugation |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). mdpi.com Green areas denote neutral potential.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, making these sites potential targets for electrophiles. Conversely, the hydrogen atoms of the amino group and the naphthalene ring would likely exhibit positive potential. MEP analysis has been effectively used to understand the reactive sites of various organic molecules, including naphthalene derivatives, and to rationalize their intermolecular interactions. nih.govbohrium.comelixirpublishers.com

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a complex interplay of intermolecular interactions. These interactions are crucial in determining the physical properties of a crystalline material, such as its melting point, solubility, and mechanical strength.

Hydrogen Bonding Networks and Energetics

Hydrogen bonds are among the most important non-covalent interactions that govern crystal packing. In the case of this compound, the amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can serve as a hydrogen bond acceptor. This functionality allows for the formation of various hydrogen bonding motifs, such as chains or dimers, which can link molecules together in the crystal lattice. researchgate.net

π-Stacking Interactions in Solid and Solution States

Theoretical investigations into the non-covalent interactions of this compound and its analogs reveal the significant role of π-stacking in determining their molecular arrangement in both solid and solution phases. The extended aromatic system of the naphthalene core is predisposed to engage in π-π stacking, a critical force in crystal packing and molecular recognition.

Quantum mechanical calculations, particularly using density functional theory (DFT) at levels like M06-2X/6-311++G(d,p), have been employed to study the π-stacking effects in the closely related compound, methyl 2-naphthoate. rsc.org These studies model the interaction between the naphthoate system and other aromatic rings, such as benzene (B151609) derivatives, to quantify the stacking interaction energies. It has been shown that substituents on the interacting aromatic rings can modulate these stacking forces; electron-withdrawing groups tend to enhance the interaction energy compared to unsubstituted benzene. rsc.org For this compound, the presence of the electron-donating amino group (-NH₂) and the electron-withdrawing methyl ester (-COOCH₃) group on the naphthalene scaffold creates a push-pull system. This electronic asymmetry is expected to influence the nature and strength of π-stacking interactions, promoting arrangements that optimize electrostatic and dispersion forces.

Computational tools like Hirshfeld surface analysis are used to visualize and quantify these intermolecular contacts in the crystalline state. acs.org This analysis can differentiate the contributions of various interactions, including π-π and C-H···π interactions, which often work in concert to stabilize the crystal lattice. acs.org For instance, in derivatives of methyl 3-hydroxy-2-naphthoate, short intermolecular contacts such as C–H···π and π–π stacking were found to be key in differentiating between polymorphs. acs.org Such interactions are not limited to the solid state; π-stacking is also a crucial prerequisite for certain intermolecular reactions and recognition events in solution, including interactions with biological macromolecules like proteins and nucleic acids. nih.gov

A quantum chemical analysis of 3-methylindole (B30407) dimers, a model for tryptophan, further elucidates the nature of these interactions. Energy decomposition analysis shows that the stability of π-stacked dimers arises from a balance of electrostatic, exchange, and dispersion forces. rug.nl Halogenation of the indole (B1671886) ring, for example, was found to moderately increase the stacking stability, a trend that follows F < Cl < Br < I, showcasing how substituents can fine-tune interaction strength. rug.nl These principles are directly applicable to understanding how the amino and ester groups of this compound influence its stacking behavior.

| Interaction Type | Computational Method | Key Findings | Reference |

| π-Stacking | M06-2X/6-311++G(d,p) | Substituents on interacting rings modulate stacking energy; electron-withdrawing groups show stronger enhancement. | rsc.org |

| Intermolecular Contacts | Hirshfeld Surface Analysis | Differentiates and quantifies C–H···π and π–π interactions, revealing their role in polymorphic structures. | acs.org |

| Dimer Stability | Energy Decomposition Analysis | Stability of stacked dimers is a balance of electrostatic, exchange, and dispersion components, tunable by substituents. | rug.nl |

Polymorphism and its Impact on Macroscopic Properties

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different molecular arrangements, is a critical consideration for naphthalene derivatives due to its profound impact on macroscopic properties such as melting point, solubility, stability, and bioavailability. While specific studies on the polymorphism of this compound are not extensively documented in the reviewed literature, computational and experimental investigations on closely related derivatives, such as methyl 3-hydroxy-4-(piperidin-1-ylmethyl)-2-naphthoate, provide significant insight into the methodologies and principles involved. acs.organalis.com.my

The investigation of a piperidine-substituted methyl 3-hydroxy-2-naphthoate revealed the existence of two distinct polymorphs—one colorless and one light yellowish-orange—obtained through crystallization from different solvents. acs.org These polymorphs were characterized using a suite of analytical techniques, including Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and single-crystal X-ray crystallography, which confirmed their different crystal packing. acs.org

Computational Analysis of Polymorphs

Computational chemistry is a powerful tool for understanding the subtle energetic differences that give rise to polymorphism.

Lattice Energy Calculations: Programs such as CLP-PIXEL calculate the lattice energies of different polymorphic forms. The relative stability of polymorphs can be predicted based on these energies. Studies on other organic molecules have shown that the most stable polymorph typically corresponds to the one with the lowest calculated lattice energy, which often correlates with a higher melting point. rsc.org

Hirshfeld Surface Analysis: This technique visualizes and quantifies the different types of intermolecular contacts. Fingerprint plots derived from the Hirshfeld surface provide a two-dimensional map of these interactions, allowing for a direct comparison between polymorphs. For the studied naphthoate derivative, this analysis highlighted the distinct patterns of hydrogen bonding and π-stacking that differentiate the two forms. acs.org

The macroscopic consequences of these different packing arrangements are significant. The observed differences in color between the polymorphs of the model compound were attributed to variations in their solid-state optical properties, which were also investigated computationally. acs.org Furthermore, the relative stability of polymorphs, as determined by DSC and lattice energy calculations, influences which form is thermodynamically favored under specific conditions, a crucial factor in pharmaceutical development and materials science. rsc.orgnih.gov

| Property | Experimental Technique | Computational Tool | Significance | Reference |

| Crystal Structure | Single-Crystal & Powder X-ray Diffraction (PXRD) | - | Confirms different unit cell parameters and space groups for polymorphs. | acs.org |

| Thermal Stability | Differential Scanning Calorimetry (DSC) | Lattice Energy Calculation (e.g., CLP-PIXEL) | Determines melting points and relative thermodynamic stability of polymorphs. | acs.orgrsc.org |

| Intermolecular Interactions | - | Hirshfeld Surface Analysis, Energy Frameworks | Visualizes and quantifies the non-covalent interactions (H-bonds, π-stacking) responsible for different packing. | acs.org |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data for molecules like this compound. By correlating theoretical calculations with experimental results from techniques such as FT-IR, Raman, and NMR spectroscopy, a deeper understanding of molecular structure, bonding, and electronic properties can be achieved.

First-principles Density Functional Theory (DFT) calculations are the cornerstone of this approach. e-journals.in For an isomer, methyl 6-amino-2-naphthoate, DFT calculations were performed to shed light on its reactivity and spectroscopic features. e-journals.inipme.ru Similarly, a combined experimental and theoretical study on 2-acetylphenyl-2-naphthoate utilized DFT to assign vibrational frequencies and NMR chemical shifts.

The typical workflow involves:

Geometry Optimization: The molecular structure is first optimized to find its lowest energy conformation. DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used for this purpose. analis.com.my

Frequency Calculations: Once the geometry is optimized, vibrational frequencies are calculated. These theoretical frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be compared directly with experimental FT-IR and Raman spectra. This allows for a precise assignment of vibrational modes to specific functional groups and bond stretches, bends, or torsions.